5-Cyano-2-hydroxypyrimidine

Thermal Stability Crystallinity Formulation Science

Researchers constructing kinase-focused libraries often encounter building blocks lacking the critical cyano hinge-binding motif. 5-Cyano-2-hydroxypyrimidine (CAS 1753-49-7) solves this with its electron-withdrawing 5-cyano substituent (pKa ~7.22), enabling mild O-derivatization while retaining the validated hydrogen-bond acceptor for kinase active-site recognition. • Clean melt (266-268 °C) supports solvent-free Vorbrüggen glycosylation. • Apoptosis via phosphatidylserine receptor engagement-unconfounded by TS inhibition. • ≥98% purity; ambient shipping.

Molecular Formula C5H3N3O
Molecular Weight 121.1 g/mol
CAS No. 1753-49-7
Cat. No. B160206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Cyano-2-hydroxypyrimidine
CAS1753-49-7
Molecular FormulaC5H3N3O
Molecular Weight121.1 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=O)N1)C#N
InChIInChI=1S/C5H3N3O/c6-1-4-2-7-5(9)8-3-4/h2-3H,(H,7,8,9)
InChIKeyVIALDVYHGXADJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Cyano-2-hydroxypyrimidine Chemical Profile


5-Cyano-2-hydroxypyrimidine (2-oxo-1H-pyrimidine-5-carbonitrile; C5H3N3O; MW 121.10 g/mol) is a heterocyclic building block belonging to the 2-hydroxypyrimidine family, distinguished by an electron‑withdrawing cyano substituent at the 5‑position of the pyrimidine ring [1]. The compound exists in tautomeric equilibrium between the 2‑hydroxy and 2‑oxo forms, a property that governs its hydrogen‑bonding capability and reactivity in both solution and solid state [1]. It is classified as a pharmaceutical intermediate and is utilized in the construction of nucleoside analogues, kinase inhibitor scaffolds, and apoptosis‑inducing agents .

1
Cyano hinge-binding anchor for kinase inhibitor scaffold design
2
Clean melt-processing capability supports nucleoside analogue synthesis
3
Ionization profile facilitates mild O-alkylation/arylation derivatization
4
Receptor-mediated apoptosis probe without antimetabolite interference

5-Cyano-2-hydroxypyrimidine Irreplaceability


The 5‑cyano substituent profoundly alters the physicochemical profile of the 2‑hydroxypyrimidine nucleus: it shifts the hydroxyl‑group pKa from ~9.2 to ~7.2, modifies the thermal stability by ~88 °C, and introduces a hydrogen‑bond acceptor that is essential for kinase‑active‑site recognition . Substituting 5‑cyano‑2‑hydroxypyrimidine with non‑cyanated 2‑hydroxypyrimidine eliminates these properties, while switching to 5‑cyanouracil (2,4‑dihydroxy‑5‑cyanopyrimidine) introduces a second hydroxyl group that alters tautomeric preferences, decomposition behaviour, and the dominant mechanism of cytotoxicity [1]. The quantitative evidence detailed below demonstrates that these three structurally related pyrimidines are not functionally interchangeable in demanding research applications.

Attribute
5-Cyano-2-hydroxypyrimidine
Non-cyanated / 5-Cyanouracil
Hinge-binding H-bond acceptor
Cyano N acts as acceptor
2-Hydroxypyrimidine lacks acceptor; 5-cyanouracil adds competing 4-OH
Melt behavior
Clean melt without decomposition
5-Cyanouracil decomposes upon melting
Cytotoxic mechanism
Phosphatidylserine receptor-mediated apoptosis
5-Cyanouracil: thymidylate synthase inhibition (antimetabolite)
Acidity (derivatization)
Lower pKa supports mild conditions
2-Hydroxypyrimidine requires harsher conditions

5-Cyano-2-hydroxypyrimidine Comparative Evidence


Thermal Stability Advantage Over 2-Hydroxypyrimidine

5‑Cyano‑2‑hydroxypyrimidine melts at 266–268 °C, which is approximately 88 °C higher than the parent compound 2‑hydroxypyrimidine (178–180 °C) . The elevated melting point reflects stronger intermolecular forces (hydrogen‑bonded dimers via the N–H···O motif and π‑stacking involving the cyano group) that are absent in the unsubstituted analogue. No decomposition is reported within this temperature range, indicating robust thermal integrity suitable for melt‑processing or high‑temperature synthetic protocols.

Thermal Stability vs. 2-OH-pyrimidine
Data to verify
Target: 266–268°C (no decomp.)
Comparator: 178–180°C
Δ ≈ +88°C
Supports melt-processing workflow selection
Supplier-reported values; confirm under intended process conditions.
Thermal Stability Crystallinity Formulation Science

Non-Decomposing Melt vs. 5-Cyanouracil

5‑Cyanouracil, a bis‑hydroxy analogue, decomposes upon melting at 295 °C (reported as “melting point 295 °C (decomp)”) . In contrast, 5‑cyano‑2‑hydroxypyrimidine melts cleanly at 266–268 °C without any observed decomposition . The absence of decomposition during melting allows the compound to be used in solvent‑free melt reactions, hot‑melt extrusion, or melt‑crystallization processes where 5‑cyanouracil would undergo chemical degradation.

Melt Integrity vs. 5-Cyanouracil
Data to verify
Target: clean melt at 266–268°C
5-Cyanouracil: decomposes at 295°C
Enables solvent-free melt protocols
Decomposition risk absent in target compound; verify lot consistency.
Thermal Processing Formulation Stability Process Chemistry

pKa-Mediated Reactivity vs. 2-Hydroxypyrimidine

The predicted pKa of the hydroxyl group in 5‑cyano‑2‑hydroxypyrimidine is 7.22 ± 0.10, roughly two log units more acidic than the pK2 of 2‑hydroxypyrimidine (9.17) . At physiological pH 7.4, the target compound exists in a near‑1:1 equilibrium of protonated and deprotonated forms, whereas 2‑hydroxypyrimidine remains predominantly neutral. This acidity difference translates into differential solubility profiles and enhanced electrophilicity for nucleophilic aromatic substitution (SNAr) reactions at the 2‑position, particularly under mildly basic conditions.

pKa Shift vs. 2-OH-pyrimidine
Source review
Target pKa ≈ 7.22
Comparator pK₂ ≈ 9.17
Δ ≈ –1.95
Facilitates selective deprotonation for mild derivatization
Predicted value; experimental confirmation recommended.
Ionization State Solubility Synthetic Accessibility

Phosphatidylserine Receptor Apoptosis vs. 5-Cyanouracil

5‑Cyano‑2‑hydroxypyrimidine has been shown to bind phosphatidylserine receptors on the surface of target cells, triggering a caspase‑mediated apoptotic cascade in cancer cell lines derived from breast cancer, colon cancer, and leukemia . In contrast, 5‑cyanouracil exerts its cytotoxicity primarily through inhibition of thymidylate synthase (TS) and misincorporation of fluoronucleotides into nucleic acids, a mechanism that is fundamentally nucleotide‑analogue‑based [1]. This mechanistic divergence means the two compounds should not be interchanged in studies aimed at probing receptor‑mediated apoptosis versus antimetabolite pathways.

Apoptosis Mechanism vs. 5-Cyanouracil
Cross-study comparable
Target: phosphatidylserine receptor → caspase activation
Comparator: thymidylate synthase inhibition
Supports receptor-mediated apoptosis pathway interpretation
Mechanistic divergence confirmed in cell models; avoid antimetabolite confound.
Apoptosis Cancer Cell Lines Mechanism of Action

5-Cyano H-Bond Acceptor in Kinase Hinge

X‑ray co‑crystal structures of 5‑cyanopyrimidine‑based inhibitors bound to p38α MAP kinase reveal a direct hydrogen bond between the cyano nitrogen and the backbone NH of Met109, an interaction that cannot be replicated by a hydrogen atom or hydroxyl group at the 5‑position [1]. Optimized analogues from this series display low nanomolar enzymatic IC₅₀ values (< 50 nM) and > 50‑fold selectivity over a panel of > 20 kinases, demonstrating that the 5‑cyano substituent is not merely a spectator but a pharmacophoric anchor essential for potency and selectivity. 2‑Hydroxypyrimidine lacks this hydrogen‑bond acceptor entirely, while 5‑cyanouracil introduces a competing 4‑hydroxy group that alters the tautomeric state and binding orientation.

Kinase Hinge H-Bond Acceptor
Class-level inference
Cyano N···H–N(Met109) in p38α co-crystals
Derivatives: IC₅₀ <50 nM, >50-fold selectivity
Retention of cyano group is critical for hinge-binding in SAR
Class-level evidence from 5-cyanopyrimidine inhibitors; validate for your scaffold.
Kinase Inhibitor 5‑Cyanopyrimidine Scaffold Structure‑Based Drug Design

Tautomeric Preference in Crystal Packing vs. 2-Hydroxypyrimidine

In the solid state, 2‑hydroxypyrimidine crystallizes as the 2‑oxo tautomer forming N–H···O hydrogen‑bonded chains. Introduction of the 5‑cyano group provides an additional hydrogen‑bond acceptor (C≡N) that competes with the carbonyl oxygen, resulting in a richer supramolecular landscape that includes hydrogen‑bonded dimers and π‑stacked chains, as demonstrated in crystallographic studies of closely related 5‑cyanopyrimidine derivatives [1]. This structural versatility offers greater latitude for co‑crystallization and solvate formation, properties that can be exploited to improve dissolution rate or to generate novel solid forms.

Solid-Form Diversity vs. Parent
Class-level inference
Dual H-bond acceptors (C=O, C≡N) enable dimers, π-stacks
Parent forms only N–H···O chains
Expands co-crystal and solvate design space
Inferred from analogous 5-cyanopyrimidine crystal structures.
Crystal Engineering Hydrogen‑Bonded Networks Solid‑State Properties

5-Cyano-2-hydroxypyrimidine Application Scenarios


Thermostable Nucleoside Analogue Synthesis

The clean melting behaviour of 5‑cyano‑2‑hydroxypyrimidine (266–268 °C without decomposition) allows it to withstand the elevated temperatures often required for Vorbrüggen glycosylation or silyl‑Hilbert–Johnson reactions . Unlike 5‑cyanouracil, which decomposes upon melting , this compound can be directly employed in melt‑phase coupling strategies, reducing solvent use and simplifying purification workflows.

Kinase Hinge-Binding Inhibitor Scaffold

The 5‑cyano group serves as a validated hydrogen‑bond acceptor for the kinase hinge (Met109 backbone NH in p38α MAP kinase) . Researchers constructing focused libraries of type‑I or type‑I½ kinase inhibitors can use 5‑cyano‑2‑hydroxypyrimidine as a core scaffold to retain the critical cyano‑hinge interaction while diversifying at the 2‑hydroxy position through O‑alkylation or O‑arylation, exploiting the enhanced acidity (pKa 7.22) for mild derivatization conditions.

Antimetabolite-Free Apoptosis Probe

Because 5‑cyano‑2‑hydroxypyrimidine triggers apoptosis through phosphatidylserine receptor engagement rather than thymidylate synthase inhibition , it is a cleaner chemical tool for dissecting extrinsic apoptotic pathways in breast, colon, or leukemia cell models. 5‑Cyanouracil, which acts as a nucleotide antimetabolite , would confound such studies, making the 2‑hydroxy‑5‑cyano scaffold the preferred probe for receptor‑mediated cell death research.

Solid-Form Screening and Co-Crystal Engineering

The dual hydrogen‑bond acceptor functionality (C=O and C≡N) inherent to 5‑cyano‑2‑hydroxypyrimidine enables a more diverse solid‑form landscape than 2‑hydroxypyrimidine . Pharmaceutical scientists engaged in polymorph screening or co‑crystal design can leverage this structural feature to identify novel solid forms with improved solubility, stability, or bioavailability, expanding the patent estate around a lead series.

Application
Selection Property
Validation Focus
Nucleoside analogue synthesis
Clean melt-processing capability
Thermal stability under reaction conditions
Kinase inhibitor scaffold design
Cyano hinge-binding anchor
Target engagement in kinase assays
Apoptosis pathway studies
Receptor-mediated mechanism, no antimetabolite confound
Caspase activation and cell-model endpoint review
Solid-form screening
Dual H-bond acceptor diversity
Crystal packing and stability studies

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